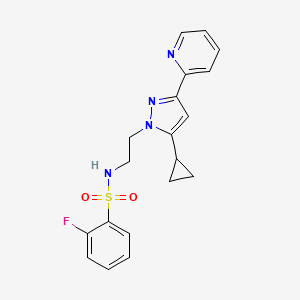

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Description

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl and pyridinyl groups, linked via an ethyl chain to a 2-fluorobenzenesulfonamide moiety. The cyclopropyl group may enhance metabolic stability, while the pyridinyl substituent could influence solubility and target binding .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-15-5-1-2-7-19(15)27(25,26)22-11-12-24-18(14-8-9-14)13-17(23-24)16-6-3-4-10-21-16/h1-7,10,13-14,22H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAUWTWCQQASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several unique structural components:

- Cyclopropyl Group : Contributes to the compound's rigidity and may influence its binding affinity to biological targets.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Pyridine Ring : Enhances solubility and may play a role in receptor interactions.

- Sulfonamide Group : Often associated with antimicrobial activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₆O₂S |

| Molecular Weight | 400.5 g/mol |

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups, like this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, likely due to the inhibition of folate synthesis pathways.

Anticancer Activity

The presence of the pyrazole and pyridine rings suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Cyclooxygenase (COX) : Some pyrazole derivatives have demonstrated selective inhibition of COX-2, an enzyme often overexpressed in tumors .

- Induction of Apoptosis : Mechanistic studies indicate that these compounds may activate apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory responses. Pyrazole-based compounds have been shown to reduce inflammation by inhibiting specific cytokines and signaling pathways involved in inflammatory processes.

Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study evaluated a series of sulfonamide-containing pyrazole derivatives for their ability to inhibit COX-2. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects, supporting the hypothesis that this compound could similarly function as a COX inhibitor .

Study 2: Interaction with Biological Targets

Another study focused on the binding affinity of pyrazole derivatives to various enzymes and receptors. The results suggested that modifications in the structure significantly influenced binding efficiency, indicating that this compound might interact favorably with specific targets involved in disease processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial growth or tumor proliferation.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, altering their activity.

- Signal Transduction Interference : By affecting key signaling pathways, the compound could modulate cellular responses to stress or damage.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural elements are compared below with similar analogs from the literature:

*Calculated based on formula.

Key Observations :

- Pyridinyl vs. Pyrimidinyl Substituents: The target compound’s pyridin-2-yl group (vs.

- Fluorine Positioning : The 2-fluorobenzenesulfonamide in the target compound contrasts with 5-fluoro-chromenyl and 3-fluorophenyl groups in Example 57 (). Fluorine at the ortho position in sulfonamides often enhances lipophilicity and membrane permeability .

- Cyclopropyl Impact: The 5-cyclopropyl group on the pyrazole (target) is structurally analogous to cyclopropyl-sulfonamide in Example 57 (). Cyclopropyl groups are known to improve metabolic stability by resisting oxidative degradation .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include coupling the pyrazole core with the sulfonamide group and introducing the cyclopropyl and pyridinyl substituents. Temperature (e.g., 60–80°C for cyclopropane ring formation), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., palladium for cross-coupling reactions) are critical. Purification via column chromatography or recrystallization is often necessary to achieve >95% purity .

Q. What analytical techniques are most effective for structural characterization?

Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve the 3D configuration, as seen in analogous sulfonamide-pyrazole structures .

Q. How can computational modeling predict potential biological targets for this compound?

Molecular docking studies (e.g., using AutoDock Vina) against known pyrazole/sulfonamide targets (e.g., kinases, GPCRs) can prioritize experimental assays. Pair this with pharmacophore modeling to assess interactions with key residues in binding pockets .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs with improved potency?

Systematically modify substituents:

- Replace the cyclopropyl group with bulkier alkyl/aryl groups to assess steric effects.

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzene ring to evaluate electronic influences on receptor binding.

- Compare activity against structurally related compounds (e.g., pyrazole-triazole hybrids in ) to identify critical pharmacophores .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or cell-line-specific expression of targets. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and ensure consistent compound solubility (e.g., use DMSO stock solutions <0.1% v/v) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Prioritize rodent models with pharmacokinetic profiling (Cmax, AUC, t½) via LC-MS/MS. For CNS targets, assess blood-brain barrier penetration. For inflammation/oncology, use xenograft or chemically induced disease models, comparing results to structurally similar compounds (e.g., ’s anti-inflammatory pyrazole derivatives) .

Q. How to address low solubility in aqueous buffers during formulation?

Derivatize the sulfonamide group with hydrophilic moieties (e.g., PEGylation) or use co-solvents (cyclodextrins, liposomes). Analogous compounds with trifluoromethoxy groups () showed improved solubility via halogen bonding .

Q. What strategies can identify off-target effects or polypharmacology?

Employ proteome-wide profiling (e.g., thermal shift assays) or high-content screening. Cross-reference with databases like ChEMBL to predict off-target interactions based on pyrazole-sulfonamide scaffolds .

Q. How to assess metabolic stability in hepatic microsomal assays?

Incubate the compound with human/rat liver microsomes and quantify parent compound degradation via LC-MS. Introduce deuterium or fluorine atoms at metabolically vulnerable sites (e.g., benzylic positions) to enhance stability, as seen in ’s furan-pyrazole analogs .

Q. What methods validate synergistic effects with co-administered therapeutics?

Use combination index (CI) analysis in cell-based assays (e.g., Chou-Talalay method). For example, pair with kinase inhibitors or chemotherapeutics, monitoring additive/synergistic effects via isobolograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.